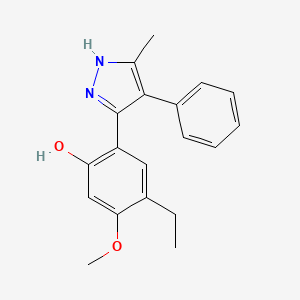

4-ethyl-5-methoxy-2-(5-methyl-4-phenyl-1H-pyrazol-3-yl)phenol

Description

4-Ethyl-5-methoxy-2-(5-methyl-4-phenyl-1H-pyrazol-3-yl)phenol is a pyrazole-derived phenolic compound characterized by a substituted pyrazole ring linked to a phenolic moiety. Pyrazole derivatives are renowned for their diverse biological activities, including antipruritic, anti-inflammatory, and antimicrobial effects . The ethyl and methoxy substituents on the phenolic ring, combined with the methyl and phenyl groups on the pyrazole, contribute to its unique physicochemical and biological properties.

Properties

IUPAC Name |

4-ethyl-5-methoxy-2-(5-methyl-4-phenyl-1H-pyrazol-3-yl)phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O2/c1-4-13-10-15(16(22)11-17(13)23-3)19-18(12(2)20-21-19)14-8-6-5-7-9-14/h5-11,22H,4H2,1-3H3,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RECIOBDCTQXWRP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=C(C=C1OC)O)C2=NNC(=C2C3=CC=CC=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

299951-90-9 | |

| Record name | 4-ETHYL-5-METHOXY-2-(5-METHYL-4-PHENYL-1H-PYRAZOL-3-YL)PHENOL | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethyl-5-methoxy-2-(5-methyl-4-phenyl-1H-pyrazol-3-yl)phenol typically involves multi-step organic reactions. One common method includes the condensation of appropriate substituted phenols and pyrazoles under controlled conditions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound is not widely documented due to its specialized use in research. it is likely produced in small quantities using batch processing techniques in specialized chemical manufacturing facilities .

Chemical Reactions Analysis

Types of Reactions

4-ethyl-5-methoxy-2-(5-methyl-4-phenyl-1H-pyrazol-3-yl)phenol can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can remove oxygen or add hydrogen to the compound.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions vary but often involve specific solvents, temperatures, and catalysts .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines .

Scientific Research Applications

Therapeutic Applications

-

Antioxidant Activity

- The phenolic structure of 4-ethyl-5-methoxy-2-(5-methyl-4-phenyl-1H-pyrazol-3-yl)phenol suggests potential antioxidant properties. Antioxidants are crucial in protecting cells from oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders.

-

Anti-inflammatory Effects

- Research indicates that compounds with similar structures exhibit anti-inflammatory properties. This compound may inhibit pathways involved in inflammation, making it a candidate for treating conditions such as arthritis or other inflammatory diseases.

-

Neuroprotective Potential

- The ability of this compound to cross the blood-brain barrier could position it as a neuroprotective agent. Studies on related compounds have shown promise in protecting neuronal cells from damage due to oxidative stress and inflammation.

-

Anticancer Properties

- Preliminary studies suggest that pyrazole derivatives can exhibit anticancer activity by inducing apoptosis in cancer cells. This compound's unique structure may enhance its efficacy against specific cancer types.

Biochemical Mechanisms

The mechanisms through which this compound exerts its effects include:

- Inhibition of Reactive Oxygen Species (ROS) : By scavenging free radicals, the compound may reduce oxidative damage.

- Modulation of Inflammatory Pathways : It may influence cytokine production and signaling pathways involved in inflammation.

- Interaction with Cellular Receptors : The compound could interact with specific receptors or enzymes, altering their activity and leading to therapeutic effects.

Case Studies and Research Findings

While comprehensive literature specific to this compound is limited, related studies provide insights into its potential applications:

- Antioxidant Studies : Research on similar phenolic compounds has demonstrated their ability to reduce oxidative stress markers in cellular models.

- Inflammation Models : Animal studies have shown that pyrazole derivatives can significantly decrease inflammatory markers and improve outcomes in models of arthritis.

- Cancer Cell Lines : Experiments involving pyrazole compounds have indicated potential cytotoxic effects against various cancer cell lines, suggesting a pathway for further investigation.

Mechanism of Action

The mechanism of action of 4-ethyl-5-methoxy-2-(5-methyl-4-phenyl-1H-pyrazol-3-yl)phenol involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets depend on the specific application and context of its use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 4-ethyl-5-methoxy-2-(5-methyl-4-phenyl-1H-pyrazol-3-yl)phenol and related pyrazole derivatives:

Key Observations:

Structural Flexibility and Conformation: The target compound’s ethyl and methoxy groups likely enhance lipophilicity compared to the hydroxyphenyl group in , which forms an O–H···N hydrogen bond (critical for crystal packing). Dihedral angles in (16.83°–51.68°) suggest significant out-of-plane twisting between aromatic rings, which may influence intermolecular interactions and solubility.

Synthetic Efficiency :

- Yields for pyrazole derivatives vary widely (45%–68%) depending on substituents and reaction conditions. For example, achieved 68% yield using ethoxyamine under reflux, whereas reported 45% yield with phenylhydrazine.

Sulfanyl and Ester Groups (): May reduce bioavailability due to increased molecular weight (e.g., methoxyacetate ester in adds steric bulk). Oxime Groups (): Enable coordination with metal ions, expanding applications in catalysis or metallodrugs.

Biological Relevance: Phenolic derivatives (e.g., ) are established antimicrobial agents, with activity influenced by substituent electronegativity and hydrogen-bonding capacity. The target compound’s ethyl group may balance lipophilicity and membrane permeability.

Biological Activity

4-Ethyl-5-methoxy-2-(5-methyl-4-phenyl-1H-pyrazol-3-yl)phenol is a phenolic compound that has garnered attention for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article reviews the current understanding of its biological activity, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is , featuring a complex structure that includes a pyrazole ring, which is known for its biological significance. The presence of the methoxy and ethyl groups enhances its solubility and reactivity.

Antimicrobial Activity

Research indicates that derivatives of pyrazole compounds exhibit significant antimicrobial properties. For instance, studies have shown that related compounds can inhibit the growth of various bacterial strains such as Staphylococcus aureus and Escherichia coli . The minimum inhibitory concentration (MIC) values for these compounds often fall below 100 µg/mL against Gram-positive bacteria, indicating strong antibacterial potential.

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| This compound | S. aureus | <100 |

| E. coli | <125 |

Anti-inflammatory Properties

The anti-inflammatory effects of pyrazole derivatives have been documented in several studies. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). For example, compounds similar to 4-ethyl-5-methoxy derivatives have shown promise in reducing inflammation in animal models of arthritis .

Anticancer Activity

The anticancer potential of this compound is particularly noteworthy. In vitro studies have demonstrated that it can induce apoptosis in various cancer cell lines, including colon cancer cells. The mechanism appears to involve the activation of apoptotic pathways and modulation of key proteins such as p53 .

Case Studies

- Antimicrobial Efficacy : A study evaluated the antibacterial activity of various pyrazole derivatives, including 4-ethyl-5-methoxy compounds, against multiple pathogens. Results indicated significant inhibition with MIC values comparable to standard antibiotics .

- Anti-inflammatory Effects : In a model of induced inflammation, administration of related pyrazole compounds resulted in decreased levels of inflammatory markers, suggesting a potential therapeutic role in inflammatory diseases .

- Cancer Cell Studies : Research involving human colon carcinoma cell lines treated with this compound revealed a marked reduction in cell viability and increased rates of apoptosis, underscoring its potential as an anticancer agent .

The biological activity of this compound is believed to stem from its ability to interact with various molecular targets:

- Enzyme Inhibition : The phenolic hydroxyl group may form hydrogen bonds with enzyme active sites, inhibiting their function.

- Receptor Interaction : The pyrazole moiety can interact with cellular receptors involved in signaling pathways related to inflammation and cancer progression.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 4-ethyl-5-methoxy-2-(5-methyl-4-phenyl-1H-pyrazol-3-yl)phenol, and what critical reaction parameters influence yield?

- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the formation of the pyrazole ring via cyclocondensation. For example, phenyl hydrazine is refluxed with a diketone precursor (e.g., 1-(2-hydroxyphenyl)-3-(4-methoxyphenyl)propane-1,3-dione) in ethanol/acetic acid (3:1 v/v) under reflux for 6–8 hours . Key parameters include solvent choice (polar aprotic solvents like DMSO enhance reactivity), temperature control (70–80°C to avoid side reactions), and stoichiometric ratios of reagents (excess hydrazine drives cyclization). Purification via silica gel chromatography and recrystallization (ethanol) ensures >90% purity .

Q. How is the molecular structure of this compound confirmed, and what analytical techniques are essential?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for resolving molecular geometry. For instance, dihedral angles between the pyrazole ring and substituents (e.g., methoxyphenyl, hydroxyphenyl) are measured to confirm spatial orientation . Complementary techniques include:

- ¹H/¹³C NMR : Assigns proton environments (e.g., phenolic -OH at δ 10–12 ppm) and confirms substituent positions .

- FT-IR : Identifies functional groups (e.g., O-H stretch at 3200–3600 cm⁻¹, C=N stretch at 1600–1650 cm⁻¹) .

- HPLC-MS : Validates molecular weight and purity (>95%) .

Advanced Research Questions

Q. How can conflicting spectroscopic data during characterization be systematically resolved?

- Methodological Answer : Contradictions (e.g., ambiguous NMR peaks due to tautomerism) require orthogonal validation:

- Variable Temperature (VT) NMR : Resolves dynamic equilibria (e.g., keto-enol tautomerism in pyrazoles) by analyzing shifts at different temperatures .

- 2D NMR (COSY, HSQC) : Maps proton-carbon correlations to distinguish overlapping signals .

- Computational Modeling (DFT) : Predicts optimized geometries and compares calculated vs. experimental spectra .

Q. What strategies optimize solvent and catalyst selection for regioselective pyrazole ring formation?

- Methodological Answer : Regioselectivity is influenced by:

- Solvent Polarity : Polar aprotic solvents (e.g., DMF) stabilize transition states favoring 1,3-dipolar cycloaddition .

- Acid Catalysts : Glacial acetic acid protonates carbonyl groups, enhancing electrophilicity of diketone precursors .

- Microwave-Assisted Synthesis : Reduces reaction time (1–2 hours vs. 6–8 hours) and improves yield (75% → 85%) via controlled dielectric heating .

Q. How do steric and electronic effects of substituents impact biological activity?

- Methodological Answer : Structure-activity relationship (SAR) studies reveal:

- Electron-Donating Groups (e.g., -OCH₃) : Enhance π-stacking with biological targets (e.g., enzyme active sites), increasing binding affinity .

- Steric Hindrance (e.g., 4-phenyl group) : Reduces rotational freedom, stabilizing ligand-receptor complexes .

- Hydrogen-Bonding (-OH group) : Critical for interactions with residues like Asp189 in serine proteases .

Data Contradiction Analysis

Q. How to address discrepancies in reported reaction yields for pyrazole derivatives?

- Methodological Answer : Discrepancies often arise from:

- Impurity in Starting Materials : Use HPLC to verify purity (>98%) of precursors like phenyl hydrazine .

- Inert Atmosphere : Oxygen-sensitive intermediates (e.g., enolates) require nitrogen/argon to prevent oxidation .

- Reproducibility : Standardize protocols (e.g., reflux time ±5 minutes, solvent batch consistency) .

Experimental Design

Q. What in silico methods predict the pharmacokinetic properties of this compound?

- Methodological Answer : Computational tools include:

- SwissADME : Estimates LogP (lipophilicity) and bioavailability (e.g., LogP ≈ 3.2 suggests moderate blood-brain barrier penetration) .

- Molecular Docking (AutoDock Vina) : Screens against targets like COX-2 (PDB ID: 5KIR) to prioritize in vitro testing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.